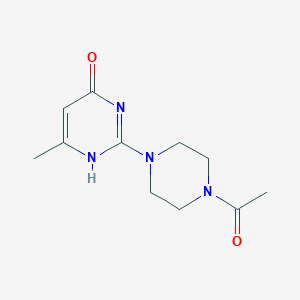
4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Mécanisme D'action
The exact mechanism of action of 4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell proliferation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that the compound has biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, it has been found to have anti-inflammatory properties and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for use in lab experiments, including its ability to inhibit the activity of specific enzymes and its potential as an anticancer agent. However, its limitations include its low solubility in water and its potential toxicity, which may require the use of protective equipment and precautions during handling.
Orientations Futures
Future research on 4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile could focus on several areas, including the development of more effective synthesis methods, the identification of its precise mechanism of action, and the investigation of its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further studies could explore the compound's potential as a material for use in electronic devices or other applications.
Méthodes De Synthèse
The synthesis of 4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile can be achieved using different methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. Other methods include the reaction of ethyl 4-(4-tert-butylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with methylthioacetonitrile in the presence of a base.
Applications De Recherche Scientifique
The compound has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, the compound has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
Formule moléculaire |
C17H19N3OS |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
4-(4-tert-butylphenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H19N3OS/c1-17(2,3)12-8-6-11(7-9-12)14-13(10-18)15(21)20(4)16(19-14)22-5/h6-9H,1-5H3 |
Clé InChI |
DNPIQHJNZDPTCU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)SC)C)C#N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)SC)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B253834.png)
![Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B253835.png)
![Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B253836.png)
![Methyl 6-methyl-2-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253839.png)
![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253842.png)

![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)
![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
